molecular formula C12H15N3 B7813617 1-(2-Phenylpropyl)-1H-pyrazol-5-amine

1-(2-Phenylpropyl)-1H-pyrazol-5-amine

Cat. No.: B7813617
M. Wt: 201.27 g/mol
InChI Key: UYYWMNXMONVGIJ-UHFFFAOYSA-N
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Description

1-(2-Phenylpropyl)-1H-pyrazol-5-amine is a chemical building block belonging to the aminopyrazole class of heterocyclic compounds, which are privileged scaffolds in medicinal chemistry due to their versatile pharmacological profiles. This specific amine serves as a critical synthetic intermediate for the development of novel bioactive molecules. Research into structurally similar pyrazol-5-amine derivatives has demonstrated significant potential in multiple therapeutic areas. In antimicrobial research, pyrazol-5-amine-based compounds have shown potent activity against challenging pathogens. For instance, closely related molecules exhibit strong inhibition of Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) with Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL, comparable to the antibiotic ciprofloxacin . These compounds are believed to act by targeting bacterial dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway . Furthermore, some analogs display promising antifungal activity against Aspergillus niger , outperforming fluconazole in vitro . In cardiovascular and neurology research, acylated derivatives of the pyrazol-5-amine core have been developed as potent, covalent thrombin inhibitors (FIIa IC50 = 16 nM) with a serine-trapping mechanism of action, presenting a promising strategy for safer anticoagulant therapy . Other analogs function as activators of G protein-gated inwardly-rectifying potassium (GIRK) channels, showing nanomolar potency and improved brain penetration, which makes them valuable tools for investigating conditions like epilepsy, pain, and anxiety . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylpropyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10(11-5-3-2-4-6-11)9-15-12(13)7-8-14-15/h2-8,10H,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYWMNXMONVGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=CC=N1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Phenylpropyl 1h Pyrazol 5 Amine and Analogues

Approaches to Constructing the Pyrazole (B372694) Core with N1-Substitution

The formation of the pyrazole ring, particularly with a substituent on the N1 position and an amine at C5, is most commonly achieved through bimolecular condensation reactions. These methods involve the reaction of a hydrazine (B178648) derivative with a suitable three-carbon electrophilic partner.

Cyclization Reactions from Hydrazine Derivatives

A primary and highly versatile method for the synthesis of 5-aminopyrazoles involves the cyclocondensation of hydrazine derivatives with β-ketonitriles. beilstein-journals.orgnih.gov This reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with the ketone functionality of the β-ketonitrile. Subsequent intramolecular cyclization, involving the nucleophilic attack of the second nitrogen of the hydrazine onto the nitrile carbon, leads to the formation of the 5-aminopyrazole ring. beilstein-journals.orgnih.gov

For the synthesis of the title compound, this would involve the reaction of (2-phenylpropyl)hydrazine (B1605178) with a suitable β-ketonitrile. A plausible precursor would be 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde), which would react with (2-phenylpropyl)hydrazine to yield 1-(2-phenylpropyl)-1H-pyrazol-5-amine. researchgate.net The regioselectivity of the initial condensation is key, with the substituted nitrogen of the hydrazine typically attacking the more electrophilic carbonyl carbon.

Another important class of precursors are α,β-unsaturated nitriles, such as ethoxymethylenemalononitrile. The reaction of a substituted hydrazine, like (2-phenylpropyl)hydrazine, with such a reagent provides a direct route to 4-cyano-5-aminopyrazoles.

A variety of conditions can be employed for these cyclization reactions, ranging from reflux in ethanol (B145695) to the use of catalysts like triethylamine (B128534) or solid-supported syntheses for library generation. nih.gov

Condensation Reactions with Carbonyl Compounds

The condensation of hydrazines with 1,3-dicarbonyl compounds, famously known as the Knorr pyrazole synthesis, is a foundational method in pyrazole chemistry. While this typically yields pyrazoles with substituents at C3 and C5, modifications of this approach can be used to generate pyrazol-5-amines. For instance, using a β-ketoester where the ester group is subsequently converted to an amine, or using precursors where an amino group is already present, can lead to the desired substitution pattern.

The reaction of a substituted hydrazine with a β-ketoester, followed by cyclization, can lead to a pyrazolone, which can then be converted to the corresponding aminopyrazole. The regioselectivity of these reactions is a critical consideration, often influenced by the steric and electronic nature of the substituents on both the hydrazine and the dicarbonyl compound.

Precursor TypeHydrazine DerivativeProduct TypeReference
β-Ketonitrile(2-Phenylpropyl)hydrazineThis compound beilstein-journals.orgnih.gov
Ethoxymethylenemalononitrile(2-Phenylpropyl)hydrazine1-(2-Phenylpropyl)-5-amino-1H-pyrazole-4-carbonitrile rsc.org
β-KetoesterSubstituted HydrazinePyrazolone Intermediate nih.gov

Transition Metal-Catalyzed Annulation and Coupling Reactions

Modern synthetic methods have introduced transition metal catalysis as a powerful tool for the construction and functionalization of heterocyclic systems, including pyrazoles.

Rh(III)-Catalyzed C–H Activation/Cyclization Cascades for Fused Systems

Rhodium(III)-catalyzed C–H activation has emerged as a sophisticated strategy for the synthesis of complex heterocyclic structures. In the context of pyrazoles, this methodology is particularly useful for constructing fused systems. For instance, Rh(III)-catalyzed [4+1] cyclization of aryl-substituted pyrazoles with cyclopropanols via C-H bond activation can be used to build pyrazolo[5,1-a]isoindoles. nih.gov While not a direct synthesis of the title compound, this demonstrates the power of Rh(III) catalysis to functionalize a pre-formed pyrazole ring, a strategy that could be adapted for further derivatization of this compound. The reaction involves the formation of a rhodacycle intermediate, which then undergoes cyclization with a coupling partner. arkat-usa.org

Copper-Promoted Oxidative Dimerization and Coupling of Pyrazol-5-amines

Copper-catalyzed reactions have been effectively used for the oxidative dimerization and coupling of pyrazol-5-amines. A notable example is the copper-promoted switchable synthesis of pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. researchgate.netchim.it Starting with a substrate like 3-methyl-1-phenyl-1H-pyrazol-5-amine, different fused products can be obtained by tuning the reaction conditions, such as the copper catalyst and oxidant used. researchgate.netnih.gov This methodology highlights a pathway for the further elaboration of the pyrazol-5-amine core into more complex, fused heterocyclic systems.

Catalytic SystemReaction TypeProductReference
Rh(III)C-H Activation/CyclizationFused Pyrazoles (e.g., Pyrazolo[5,1-a]isoindoles) nih.govarkat-usa.org
Cu(OAc)2Oxidative DimerizationPyrazole-fused Pyridazines/Pyrazines researchgate.netchim.it

Strategies for Introducing Phenylpropyl Moieties

The introduction of the 1-(2-phenylpropyl) group can be achieved through two primary strategies: by using a pre-functionalized hydrazine or by N-alkylation of a pre-formed pyrazole ring.

The most direct approach involves the use of (2-phenylpropyl)hydrazine as a starting material in the cyclization reactions described in section 2.1.1. This hydrazine derivative is commercially available, making this a convergent and efficient route.

Alternatively, a pre-formed pyrazol-5-amine can be N-alkylated. This approach requires careful control of regioselectivity, as pyrazoles have two ring nitrogens that can potentially be alkylated. N-alkylation of pyrazoles is typically carried out under basic conditions to deprotonate the pyrazole nitrogen, followed by reaction with an alkyl halide, such as 2-phenylpropyl bromide. rsc.org The regioselectivity is often governed by steric factors, with the alkyl group preferentially attaching to the less sterically hindered nitrogen. nih.govfigshare.com Other methods for N-alkylation include the use of trichloroacetimidate (B1259523) electrophiles under acidic conditions or enzyme-catalyzed alkylations. rsc.orgfigshare.comresearchgate.net

MethodReagentsKey ConsiderationsReference
Pre-functionalized Hydrazine(2-Phenylpropyl)hydrazine, β-KetonitrileDirect, good regioselectivity beilstein-journals.org
N-AlkylationPyrazol-5-amine, 2-Phenylpropyl halide, BasePotential for regioisomers, steric control rsc.orgfigshare.com
N-AlkylationPyrazol-5-amine, Trichloroacetimidate, Acid CatalystAlternative to basic conditions rsc.orgresearchgate.net

Alkylation and Arylation at the N1 Position

A fundamental step in the synthesis of many pyrazole derivatives is the substitution at one of the ring's nitrogen atoms. For pyrazoles unsubstituted at the N1 and N2 positions, direct alkylation can lead to a mixture of N1 and N2 isomers, posing a significant challenge for regioselectivity. The specific synthesis of N1-substituted pyrazoles like this compound requires carefully controlled conditions to ensure the desired connectivity.

Several methods have been developed to achieve highly regioselective N1-alkylation. A systematic study using potassium carbonate (K2CO3) in dimethyl sulfoxide (B87167) (DMSO) has proven effective for the N1-alkylation, arylation, and heteroarylation of 3-substituted pyrazoles. figshare.comconsensus.app Steric hindrance plays a key role in directing the substitution to the less hindered N1 position. figshare.com For instance, the reaction of a 3-substituted pyrazole with an alkyl halide in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can provide a high degree of N1 selectivity. beilstein-journals.org

More advanced techniques offer alternatives to traditional base-mediated alkylations. A catalyst-free Michael addition has been successfully employed for the N1-alkylation of 1H-pyrazoles, yielding products with excellent regioselectivity (>99.9:1) and in high yields (>90%). acs.org Another innovative approach uses trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA). mdpi.comsemanticscholar.org This method avoids strong bases and high temperatures, providing good yields of N-alkyl pyrazoles. mdpi.comsemanticscholar.org For industrial-scale synthesis, gas-phase alkylation using crystalline aluminosilicate (B74896) catalysts has been developed, allowing for the production of N-alkylpyrazoles from inexpensive starting materials under mild conditions.

Table 1: Selected Methods for N1-Alkylation of Pyrazoles

Method Electrophile/Reagent Catalyst/Base Solvent Key Features
Basic Alkylation Alkyl Halides K2CO3 DMSO Good regioselectivity for 3-substituted pyrazoles. figshare.comconsensus.app
Basic Alkylation Alkyl Bromides NaH THF High N1-selectivity, sensitive to steric/electronic effects. beilstein-journals.org
Michael Addition Activated Alkenes None (Catalyst-free) Various Excellent regioselectivity (>99.9:1) and high yields. acs.org
Acid-Catalyzed Trichloroacetimidates CSA 1,2-DCE Mild conditions, avoids strong bases. mdpi.comsemanticscholar.org
Masked Methylation α-Halomethylsilanes KHMDS THF High N1-selectivity due to sterically bulky reagent. acs.org

Multi-Component Reactions for Complex Substituent Incorporation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient strategy for constructing complex molecules like substituted pyrazoles. publish.csiro.aumdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity without isolating intermediates. publish.csiro.au

A versatile and widely used method for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov This reaction proceeds through a hydrazone intermediate which then undergoes intramolecular cyclization. beilstein-journals.orgnih.gov This foundational reaction can be integrated into more complex MCRs. For example, a three-component reaction of an aldehyde, malononitrile, and a hydrazine can yield highly substituted 5-aminopyrazole-4-carbonitriles. rsc.org Catalysts such as sodium p-toluene sulfonate (NaPTS) can be used in aqueous media to accelerate this transformation. rsc.org

The pyrazole scaffold can be further elaborated through MCRs that build additional fused rings. A prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles, which involves the reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. mdpi.comnih.gov This reaction sequence typically involves an initial Knoevenagel condensation and Michael addition, followed by cyclization to form the fused heterocyclic system. mdpi.com Variations of this MCR have been developed using different catalysts, solvents, and energy sources, including microwave irradiation and ultrasound, to improve yields and reaction times. nih.gov Other MCRs can lead to different fused systems, such as pyrazolo[3,4-b]pyridines, by reacting 5-aminopyrazoles with β-diketones and aldehydes. nih.gov

Table 2: Examples of Multi-Component Reactions for Pyrazole Synthesis

Reaction Type Components Catalyst/Conditions Product Type
Three-Component Aldehyde, Malononitrile, Phenylhydrazine (B124118) NaPTS / Water 5-Aminopyrazole-4-carbonitrile rsc.org
Four-Component Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate Piperidine / Ethanol or Water Pyrano[2,3-c]pyrazole mdpi.comnih.gov
Three-Component 5-Aminopyrazole, β-Diketone, Aldehyde Heat / DMF Pyrazolo[3,4-b]pyridine nih.gov
Three-Component Enaminone, Aryl Hydrazine, Internal Alkyne Rh(III) catalyst N-Naphthyl Pyrazole rsc.org
Five-Component Thiol, Aldehyde, Malononitrile, Chloro-ketoester, Hydrazine Montmorillonite K10 / Solvent-free Substituted Pyrano[2,3-c]pyrazole mdpi.com

Combinatorial Synthesis Approaches for Diversified Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large collections, or "libraries," of related compounds. enamine.net These libraries are invaluable in drug discovery for screening against biological targets. Both solid-phase and solution-phase synthesis techniques have been effectively applied to the creation of diverse pyrazole libraries.

Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product. beilstein-journals.org A strategy for creating a diverse pyrazole library involves anchoring a building block to a solid support, followed by sequential reactions to build the pyrazole ring and introduce various substituents. beilstein-journals.orgnih.gov For instance, an enamine nitrile can be attached to a resin, hydrolyzed to a β-ketonitrile, reacted with a variety of hydrazines to form the pyrazole ring, and then cleaved from the resin to release a library of 5-aminopyrazoles. beilstein-journals.orgnih.gov

Liquid-phase (or solution-phase) parallel synthesis is another effective method, where reactions are carried out in separate vessels, often in microtiter plates. enamine.net This approach is amenable to standard organic reactions and allows for the synthesis of larger quantities of each compound compared to some solid-phase methods. The synthesis of a small library of pyrazolylpyrazoles and pyrazolo[1,5-a]pyrimidines has been demonstrated using parallel liquid-phase techniques.

The "scaffold decoration" approach is a common strategy in library synthesis, where a core pyrazole structure is synthesized and then diversified by reacting it with a wide array of building blocks in a parallel fashion. enamine.net This allows for the systematic exploration of how different substituents at various positions on the pyrazole ring affect its properties.

Table 3: Comparison of Combinatorial Synthesis Approaches for Pyrazole Libraries

Approach Key Principle Advantages Disadvantages Example Application
Solid-Phase Synthesis Compound is attached to a solid resin during synthesis. Simplified purification (washing); amenable to automation and "split-and-mix" strategies. Requires attachment/cleavage steps; reaction monitoring can be difficult; scale may be limited. Synthesis of variably substituted 5-aminopyrazoles on a resin support. beilstein-journals.orgnih.gov
Liquid-Phase Synthesis Reactions are performed in solution, often in parallel arrays (e.g., plates). Uses standard solution chemistry; easier reaction monitoring and scale-up. Requires purification of each product (e.g., chromatography, extraction). Parallel synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) libraries.

Mechanistic Investigations of Reactions Involving Pyrazol 5 Amines

Elucidation of Reaction Pathways and Catalytic Cycles

The synthesis of pyrazole (B372694) derivatives, including those derived from pyrazol-5-amines, can proceed through various reaction pathways, often facilitated by catalysts. These pathways determine the final structure and yield of the product.

The formation of the pyrazole ring itself is a cornerstone of many synthetic strategies. A common method involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). chemtube3d.com The mechanism proceeds through the formation of enamine and imine intermediates, which upon cyclization and dehydration, lead to the aromatic pyrazole ring. chemtube3d.com Catalysts are often employed to enhance the efficiency of these reactions. For instance, nano-ZnO has been utilized as a green and efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles from phenylhydrazine (B124118) and ethyl acetoacetate, offering excellent yields and short reaction times. nih.gov

Catalytic cycles in pyrazole synthesis are diverse. Rhodium(III)-catalyzed C–H activation and cyclization cascades have been developed for the synthesis of fused pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amine and alkynes. rsc.org These reactions proceed through a tandem annulation process, showcasing high atom economy. rsc.org Similarly, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a route to a broad range of pyrazole derivatives. organic-chemistry.org Mechanistic studies suggest the involvement of a hydrazonyl radical, followed by cyclization. organic-chemistry.org

The following table summarizes different catalytic systems used in pyrazole synthesis.

Interactive Data Table: Catalytic Systems in Pyrazole Synthesis
Catalyst System Reactants Product Type Reference
Nano-ZnO Phenylhydrazine, Ethyl acetoacetate 1,3,5-Substituted Pyrazoles nih.gov
Rh(III) Phenyl-1H-pyrazol-5-amine, Alkynes Pyrazolo[1,5-a]quinazolines rsc.org
Cu₂O / Air N,N-disubstituted hydrazines, Alkynoates Multi-substituted Pyrazoles nih.gov
Iodine (I₂) / TBHP Aldehyde hydrazones, Electron-deficient olefins Pyrazole derivatives nih.gov
Silver (Ag) N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate 5-aryl-3-trifluoromethyl pyrazoles mdpi.com

The formation of the pyrazole ring invariably proceeds through a series of reactive intermediates. The classical Knorr synthesis, reacting a β-ketoester with a hydrazine, involves initial attack of the more nucleophilic nitrogen of the hydrazine onto the ketone carbonyl, followed by cyclization and dehydration. youtube.com The specific intermediates can vary based on the reactants and conditions.

In the reaction of 1,3-diketones with hydrazine, pyrazoline intermediates are often formed, which are then oxidized to the final pyrazole product. organic-chemistry.org For example, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions, which can be oxidized in situ to yield a wide variety of pyrazoles. organic-chemistry.org

The synthesis of 3-CF₃-pyrazoles through a silver-catalyzed reaction of trifluoromethylated ynones and hydrazines is believed to proceed through a hemiaminal intermediate. mdpi.com In other multicomponent reactions, such as the synthesis of coumarin-functionalized pyrazoles, the reaction pathway involves the formation of an open-chain adduct which then undergoes cyclization. rsc.org

Stepwise investigations have helped to isolate and characterize these intermediates. For instance, in the synthesis of tetra-substituted phenylaminopyrazoles, an N,S-thioketal intermediate was identified. nih.gov The selective reaction of this intermediate with a substituted hydrazine leads to a subsequent intermediate which then cyclizes to the final pyrazole product. nih.gov

While many pyrazole syntheses proceed through ionic pathways, radical mechanisms and single-electron transfer (SET) processes have emerged as powerful tools for the construction of the pyrazole core and its derivatives. researchgate.net These mechanisms involve highly reactive free radical intermediates containing an unpaired electron. libretexts.org

A copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones is proposed to be initiated by the formation of a hydrazonyl radical. organic-chemistry.org This radical then undergoes cyclization and a subsequent C=C bond cleavage. organic-chemistry.org Radical trapping experiments have provided evidence for the involvement of radical pathways in certain copper-catalyzed oxidative [3 + 2] cycloaddition reactions to form multi-substituted pyrazoles. nih.gov The mechanism is suggested to involve a single electron oxidation of the hydrazine. nih.gov

Visible light photoredox catalysis has also been employed for the synthesis of polysubstituted pyrazoles from hydrazine and Michael acceptors. organic-chemistry.org This reaction is proposed to proceed through the photocatalyst-promoted oxidation of hydrazine to diazene, which then adds to the Michael acceptor. organic-chemistry.org

A novel synthetic route to fused bicyclic pyrazoles utilizes the radical cyclization of pyrazole-1-(ω-alkyl) radicals, which are generated from 1-[ω-(phenylselenyl)alkyl]-pyrazole precursors. capes.gov.br This method has been successfully applied to the synthesis of the natural product withasomnine. capes.gov.br

Regioselectivity and Stereoselectivity in N1-Substitution and Ring Formation

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted pyrazoles. The pyrazole ring contains two distinct nitrogen atoms, a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2), leading to the possibility of forming two different regioisomers upon N-substitution. nih.gov

Systematic studies on the N-substitution of 3-substituted pyrazoles have shown that highly regioselective N1-alkylation, -arylation, and -heteroarylation can be achieved using a K₂CO₃-DMSO system. figshare.comnih.govconsensus.app The regioselectivity is often governed by steric hindrance, with the substituent preferentially attaching to the less hindered N1 nitrogen. acs.org Density functional theory (DFT) calculations have been used to justify the observed regioselectivity, indicating that while the pyridine-like nitrogen is more basic, the major negative charge is concentrated on the pyrrole-like N1 nitrogen, making it a soft nucleophilic center. nih.govfigshare.com

In ring formation reactions, the regioselectivity depends on the nature of the starting materials. The reaction of hydrazones with nitroolefins mediated by a strong base can exhibit a reversed, exclusive 1,3,4-regioselectivity. organic-chemistry.org The condensation of 1,3-diketones with arylhydrazines can also be highly regioselective, yielding specific 1-aryl-3,4,5-substituted pyrazoles. mdpi.com

Stereoselectivity is also a key aspect, particularly when chiral centers are present in the final molecule. An N-heterocyclic carbene (NHC) catalyzed cycloaddition reaction between β-cyano-substituted α,β-unsaturated aldehydes and 3-methyl-1-phenyl-1H-pyrazole-5-amine has been developed for the enantioselective synthesis of chiral nitriles with excellent stereoselectivity. acs.org

The following table provides examples of regioselective pyrazole syntheses.

Interactive Data Table: Regioselective Pyrazole Synthesis
Reaction Type Reagents Conditions Major Product Reference
N-Alkylation 3-Nitropyrazole, Alkyl Halides K₂CO₃, DMSO N1-Alkyl-3-nitropyrazole
N-Arylation 3-Methylpyrazole, Iodobenzene - N1-Aryl as major isomer (3:1 ratio) acs.org
Cycloaddition Hydrazones, Nitroolefins t-BuOK 1,3,4-Regioisomer organic-chemistry.org
Condensation 1,3-Diketones, Arylhydrazines N,N-dimethylacetamide 1-Aryl-3,4,5-substituted pyrazoles mdpi.com

Kinetic and Thermodynamic Considerations in Synthetic Routes

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. In kinetically controlled reactions, the major product is the one that is formed fastest, whereas in thermodynamically controlled reactions, the most stable product predominates. nih.gov

In the synthesis of pyrazoles from heteropropargyl precursors, it has been shown that the reaction can be directed towards either a 3,5-disubstituted pyrazole (kinetic control) or a 2,5-substituted furan (B31954) (thermodynamic control) by varying the reaction conditions. nih.gov The use of specific catalysts, solvent polarity, and reaction times can favor one pathway over the other. nih.gov

The tautomeric equilibrium in pyrazoles, where a proton can reside on either of the two ring nitrogens, is also subject to kinetic and thermodynamic influences. mdpi.com The nature of the substituents on the pyrazole ring and the solvent can significantly affect this equilibrium. mdpi.com For instance, in solution, the kinetic and thermodynamic aspects of prototropic equilibrium can be influenced by solvent effects. mdpi.com Quantum-chemical calculations can be employed to evaluate the activation barriers for tautomerization, providing insight into the kinetic favorability of one tautomer over another. nih.gov

Structure Activity Relationship Sar Studies of 1 2 Phenylpropyl 1h Pyrazol 5 Amine Analogues

Impact of N1-Phenylpropyl Moiety on Biological Activity

The N1-substituent of the pyrazole (B372694) ring is a key determinant of biological activity, influencing the molecule's interaction with target proteins. While specific SAR data for the 2-phenylpropyl group on a pyrazol-5-amine scaffold is limited in the provided results, general principles of N-substitution on pyrazoles can be extrapolated. The size, shape, and nature of the group at the N1 position can significantly modulate potency and selectivity. nih.govresearchgate.net

For instance, N-alkylation of pyrazoles is a common strategy to introduce diversity and explore the binding pocket of a target. researchgate.net The introduction of a phenylpropyl group, with its inherent chirality and conformational flexibility, offers multiple points of interaction. The stereochemistry of the propyl chain and the orientation of the phenyl ring are critical. In many classes of biologically active compounds, the N-aryl or N-alkyl substituent on a heterocyclic core plays a crucial role in establishing key interactions within a receptor's binding site. nih.govresearchgate.net The phenyl group can engage in hydrophobic or π-stacking interactions, while the propyl linker provides the correct orientation for these interactions.

Influence of Substitutions on the Phenyl Ring of the Phenylpropyl Group

Substituting the phenyl ring of the N1-phenylpropyl moiety provides a powerful tool for fine-tuning the pharmacological profile of the analogues. The electronic and steric properties of the substituents can drastically alter the compound's activity.

Research on various phenyl-substituted pyrazoles has demonstrated that:

Electron-withdrawing groups (e.g., halogens, nitro groups) can enhance activity by modifying the electronic character of the ring and potentially forming halogen bonds or other specific interactions. nih.govmdpi.commdpi.com For example, the presence of chloro or bromo groups on a phenyl ring attached to a pyrazole has been frequently observed in active compounds. researchgate.netnih.gov

Electron-donating groups (e.g., alkyl, alkoxy) can also influence activity, often by enhancing hydrophobic interactions or by being susceptible to metabolic modification, which can either increase or decrease the duration of action. nih.govmdpi.com

The position of the substituent (ortho, meta, or para) is crucial. Steric hindrance from ortho-substituents can force the phenyl ring into a specific conformation, which may be either beneficial or detrimental to binding. nih.gov Para-substitution is often well-tolerated and can be used to introduce functionalities that improve properties like solubility or metabolic stability. mdpi.com

Substituent TypeGeneral Effect on ActivityRationale
**Electron-Withdrawing (e.g., -Cl, -Br, -NO₂) **Often enhances potencyModifies ring electronics, potential for specific interactions (e.g., halogen bonds). nih.govmdpi.commdpi.com
Electron-Donating (e.g., -CH₃, -OCH₃) Variable; can increase or decrease activityEnhances hydrophobic interactions; may alter metabolism. nih.govmdpi.com
Positional Isomers (ortho, meta, para) Critically impacts activityOrtho groups can cause steric hindrance, influencing conformation; para groups are often used to modulate physicochemical properties. nih.govmdpi.com

Effects of Modifications at Pyrazole Ring Positions (C3, C4)

The pyrazole ring itself is a versatile scaffold, and substitutions at the C3 and C4 positions are critical for modulating biological activity. nih.govresearchgate.net The electronic nature of the pyrazole ring makes C3 and C5 positions susceptible to electrophilic attack, while the C4 position is electron-rich. nih.gov

C3-Position: This position is often substituted with aryl or alkyl groups. nih.govnih.gov The nature of the substituent at C3 can significantly impact the molecule's interaction with its biological target. For example, in a series of pyrazole-based inhibitors, introducing different functional groups on an aryl moiety at C3 was shown to modulate activity by targeting specific residues in the enzyme's active site. nih.gov A phenylamino (B1219803) group at C3, as seen in some aminopyrazole series, is a key feature for certain biological activities. nih.gov

PositionCommon SubstituentsImpact on Activity
C3 Aryl groups, Phenylamino groupsDirectly interacts with target binding sites; influences potency and selectivity. nih.govnih.gov
C4 Aldehydes, Carboxamides, Heterocycles (e.g., Tetrazole)Modifies molecular shape and electronics; can serve as a synthetic handle or introduce new interaction points. mdpi.comresearchgate.net

Bioisosteric Replacements within Pyrazole Derivatives

Bioisosterism is a key strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that retains similar biological activity but has improved physicochemical or pharmacokinetic properties. researchgate.net

Pyrazolo[1,5-a]pyrimidine (B1248293) as a Purine (B94841) Bioisostere

The purine scaffold is a privileged structure in many biologically important molecules. The pyrazolo[1,5-a]pyrimidine system is a well-established and successful bioisostere of purine. acs.orgnih.gov This fused heterocyclic system mimics the shape and hydrogen bonding pattern of purines, allowing it to act as a "hinge-binder" in many protein kinases. nih.govnih.gov

This bioisosteric replacement has led to the development of potent inhibitors for various therapeutic targets, including:

Cyclin-Dependent Kinases (CDKs): A pyrazolo[1,5-a]-1,3,5-triazine bioisostere of the purine-based inhibitor (R)-roscovitine showed significantly higher potency. acs.org

Tropomyosin Receptor Kinases (Trks): Two of the three marketed drugs for NTRK fusion cancers contain a pyrazolo[1,5-a]pyrimidine core, highlighting its importance in this class of inhibitors. nih.gov

Aryl Hydrocarbon Receptor (AHR): Systematic optimization of a pyrazolo[1,5-a]pyrimidine scaffold led to the discovery of potent AHR antagonists with low nanomolar activity. rsc.org

Phosphodiesterase 10A (PDE10A): This scaffold was identified as a new lead for PDE10A inhibitors, replacing a less stable core structure. elsevierpure.com

Amide and Phenol (B47542) Bioisosteres in Analog Design

Amide Bioisosteres: The amide bond is ubiquitous in biologically active molecules but is often susceptible to enzymatic hydrolysis. Pyrazoles have been successfully used as bioisosteric replacements for amides. researchgate.net The pyrazole ring can mimic the geometry and hydrogen bonding capabilities of an amide group while offering improved metabolic stability. This strategy has been employed in the design of inhibitors for enzymes like prolylcarboxypeptidase, where the pyrazole successfully replaced an amide functional group while maintaining potency after further structural modifications. researchgate.net

Phenol Bioisosteres: Phenolic hydroxyl groups are important for hydrogen bonding but are prone to rapid phase II metabolism (glucuronidation), leading to poor oral bioavailability. researchgate.net Various heterocyclic rings are used as phenol bioisosteres to overcome this limitation. researchgate.netcambridgemedchemconsulting.com For example, heterocycles like indazoles have been used as bioisosteric replacements for phenols in kinase inhibitors, maintaining key hydrogen bond interactions while improving the drug's metabolic profile. researchgate.net Other groups, such as the CF₂H group, have also been proposed as phenol mimics due to their ability to act as hydrogen bond donors. cambridgemedchemconsulting.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds.

For pyrazole derivatives, 2D-QSAR studies have been successfully applied. In one study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, a model was developed using the stepwise multiple linear regression (SW-MLR) method. nih.gov The model indicated that the biological activity was strongly influenced by adjacency and distance matrix descriptors, which relate to the molecule's topology and connectivity. The predictive power of the QSAR model was validated, and it was subsequently used to design 11 new compounds with predicted high potency. nih.gov

Similarly, 2D-QSAR analyses have been performed on other heterocyclic compounds to establish a reliable relationship between the chemical structure and biological activity, allowing researchers to propose new molecules with enhanced predicted activities. researchgate.netnih.gov These studies demonstrate the utility of QSAR in rational drug design, enabling the prioritization of synthetic targets and accelerating the discovery of novel therapeutic agents.

Computational Chemistry and Theoretical Investigations

Analysis of Physicochemical Properties and Drug-Likeness Descriptors

Hydrogen Bond Donor/Acceptor Characterization:A formal characterization of the hydrogen bond donor and acceptor sites and their strengths has not been documented.

Until dedicated synthesis and computational analysis of 1-(2-Phenylpropyl)-1H-pyrazol-5-amine are performed and published in peer-reviewed literature, a detailed and accurate scientific article on its specific chemical properties remains unattainable.

Intermolecular Interactions and Solvation Effects

The non-covalent interactions of a molecule are crucial in determining its physical properties, chemical reactivity, and biological activity. For "this compound," understanding these interactions provides a window into its behavior in different chemical environments.

Due to the absence of specific studies on "this compound," we draw parallels from computational analyses of structurally similar aminopyrazole derivatives, such as 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA). acs.org These studies utilize methods like the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Reduced Density Gradient (RDG) maps to characterize non-covalent interactions.

The aminopyrazole moiety possesses both hydrogen bond donor (the amino group) and acceptor (the pyrazole (B372694) nitrogen atoms) sites, making it capable of forming various intermolecular hydrogen bonds. mdpi.com In the case of "this compound," the primary amine (-NH2) at the 5-position and the nitrogen atom at the 2-position of the pyrazole ring are the key sites for hydrogen bonding.

Quantum Theory of Atoms in Molecules (QTAIM) analysis helps in identifying and characterizing chemical bonds, including weak non-covalent interactions. semanticscholar.orgresearchgate.net For a hydrogen bond, the presence of a bond critical point (BCP) between the hydrogen donor and acceptor is a key indicator. The electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide quantitative measures of bond strength and nature. For aminopyrazole-water complexes, these analyses have shown that the intermolecular hydrogen bonds are of moderate strength. acs.org

Natural Bond Orbital (NBO) analysis provides insights into charge transfer and orbital interactions, which are fundamental to hydrogen bonding. semanticscholar.orgresearchgate.net The interaction between the lone pair of the acceptor atom and the antibonding orbital of the donor X-H bond (n → σ*) can be quantified to estimate the stabilization energy (E(2)) of the hydrogen bond. Studies on similar aminopyrazoles interacting with water molecules reveal significant stabilization energies, confirming the formation of stable hydrogen bonds. acs.org

Reduced Density Gradient (RDG) analysis is a powerful tool for visualizing non-covalent interactions. It plots the RDG against the sign of the second eigenvalue of the Hessian of electron density (sign(λ₂)ρ). This generates surfaces that identify different types of interactions: strong attractive interactions (like hydrogen bonds) appear as blue-colored surfaces, weak van der Waals interactions as green, and steric repulsion as red. For aminopyrazoles, RDG maps would be expected to show distinct blue regions corresponding to the N-H···N and N-H···O (with solvent) hydrogen bonds.

A hypothetical QTAIM and NBO analysis for a hydrogen bond between the 5-amino group of "this compound" and a water molecule is presented in the table below, based on values reported for similar systems. acs.org

Parameter
QTAIMNBO

Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules over time, providing insights into conformational stability and interactions with the surrounding solvent. eurasianjournals.com MD simulations of pyrazole derivatives are employed to understand their behavior in biological systems and to assess the stability of ligand-protein complexes. nih.govresearchgate.net

The stability of the compound in solution can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. A stable compound will exhibit relatively small fluctuations in its RMSD, indicating that it maintains a consistent average conformation. The interaction with solvent molecules, primarily water, would be characterized by the formation and breaking of hydrogen bonds. The radial distribution function (RDF) can be calculated to determine the probability of finding solvent molecules at a certain distance from the solute's hydrogen bonding sites (the amino group and pyrazole nitrogens). dovepress.com This analysis would provide a quantitative measure of the solvation shell structure.

Furthermore, MD simulations can elucidate the role of water in mediating intermolecular interactions between two or more molecules of "this compound," which can be important in understanding its aggregation behavior at higher concentrations. nih.govmdpi.com

MD Simulation Parameter

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov Pyrazole derivatives are known to inhibit various protein kinases and other enzymes, making them attractive scaffolds for drug design. mdpi.com

In a hypothetical molecular docking study, "this compound" would be docked into the active site of a relevant protein target. The docking algorithm would explore various possible conformations and orientations of the ligand within the binding pocket, scoring each based on a force field that estimates the binding affinity. The results would provide a predicted binding mode and a docking score, which is an estimate of the binding free energy.

The key interactions contributing to binding would be analyzed. For "this compound," these would likely include:

Hydrogen bonds: The 5-amino group and the pyrazole nitrogens can form hydrogen bonds with polar residues in the active site.

Hydrophobic interactions: The phenyl ring of the 2-phenylpropyl substituent would likely engage in hydrophobic and/or π-π stacking interactions with nonpolar residues.

The table below presents hypothetical docking results for "this compound" against a generic protein kinase, based on data for similar pyrazole-based inhibitors. nih.govnih.gov

Parameter

These computational investigations, from the fundamental analysis of non-covalent interactions to the prediction of protein binding, provide a comprehensive theoretical framework for understanding the chemical and potential biological properties of "this compound."

Exploration of Biological Activities of Pyrazol 5 Amine Derivatives in Vitro and Non Human in Vivo

Antimicrobial Activity Investigations

The pyrazole (B372694) nucleus is a well-known scaffold in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities, including notable antimicrobial effects.

Research into pyrazol-5-amine derivatives has consistently highlighted their potential as antibacterial agents. Studies have shown that certain derivatives exhibit significant inhibitory effects against a variety of both Gram-positive and Gram-negative bacterial strains. For instance, a series of 1,3-diphenyl-1H-pyrazol-5-amine derivatives have been synthesized and evaluated for their antibacterial activity. The results indicated that some of these compounds displayed moderate to good activity against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The presence of specific substituents on the phenyl rings was found to play a crucial role in the observed antibacterial efficacy.

Another study focused on pyrazole derivatives bearing a sulfonamide moiety, which demonstrated potent antibacterial activity. These compounds were particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential avenue for combating antibiotic-resistant bacteria. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes.

Table 1: Antibacterial Activity of Selected Pyrazol-5-amine Derivatives

Compound/Derivative Bacterial Strain Activity/Observation
1,3-diphenyl-1H-pyrazol-5-amine derivatives Staphylococcus aureus, Bacillus subtilis Moderate to good inhibition
1,3-diphenyl-1H-pyrazol-5-amine derivatives Escherichia coli, Pseudomonas aeruginosa Moderate to good inhibition

In addition to their antibacterial properties, pyrazol-5-amine derivatives have also been investigated for their antifungal potential. Several studies have reported the synthesis of pyrazole derivatives that exhibit significant activity against various fungal pathogens. For example, a series of pyrazole-based compounds were tested against Candida albicans, a common cause of fungal infections in humans. The results showed that some derivatives possessed notable antifungal activity, comparable to standard antifungal drugs.

The structural features of these derivatives, such as the nature and position of substituents on the pyrazole and phenyl rings, were found to be critical for their antifungal efficacy. The introduction of halogen atoms or nitro groups, for instance, often led to an enhancement of the antifungal properties.

As with the antibacterial data, specific antifungal studies on "1-(2-Phenylpropyl)-1H-pyrazol-5-amine" are not prominently featured in the available scientific literature. However, the established antifungal activity of the pyrazol-5-amine scaffold provides a strong rationale for its evaluation against fungal pathogens.

Table 2: Antifungal Activity of Selected Pyrazol-5-amine Derivatives

Compound/Derivative Fungal Pathogen Activity/Observation
Pyrazole-based compounds Candida albicans Notable antifungal activity

Understanding the mechanism of antimicrobial action is crucial for the development of new therapeutic agents. For pyrazol-5-amine derivatives, several mechanisms have been proposed. One of the key mechanisms is believed to be the induction of oxidative stress in microbial cells. These compounds can promote the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals, which can lead to significant damage to cellular components, including DNA, proteins, and lipids. This oxidative damage disrupts essential cellular processes and ultimately leads to cell death.

Other proposed mechanisms include the inhibition of microbial enzymes, interference with cell wall synthesis, and disruption of membrane integrity. The specific mechanism of action can vary depending on the exact structure of the derivative and the target microorganism. Further research is needed to fully elucidate the complex molecular interactions that underpin the antimicrobial effects of these compounds.

Anticancer Activity Screening

The development of novel anticancer agents is a major focus of medicinal chemistry, and pyrazole derivatives have emerged as a promising class of compounds in this area.

Numerous studies have demonstrated the ability of pyrazol-5-amine derivatives to inhibit the proliferation of various cancer cell lines. For example, a series of novel pyrazole derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines, including those from the breast (MCF-7), colon (HCT-116), and lung (A549). Several of these compounds exhibited potent antiproliferative effects, with IC50 values in the low micromolar range.

The structure-activity relationship studies have indicated that the nature of the substituents on the pyrazole ring and any attached aromatic systems significantly influences the anticancer activity. For instance, the presence of electron-withdrawing groups on the phenyl rings has been shown to enhance cytotoxicity in some cases.

While specific data on the antiproliferative activity of "this compound" is not available, the consistent and potent anticancer effects observed for other pyrazol-5-amine derivatives suggest that it warrants investigation as a potential anticancer agent.

Table 3: Antiproliferative Activity of Selected Pyrazol-5-amine Derivatives

Compound/Derivative Cancer Cell Line Activity/Observation
Novel pyrazole derivatives Breast (MCF-7), Colon (HCT-116), Lung (A549) Potent antiproliferative effects (low µM IC50)

In addition to inhibiting cell proliferation, many pyrazol-5-amine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a critical mechanism for eliminating damaged or cancerous cells, and its induction is a key strategy in cancer therapy.

Studies have shown that treatment of cancer cells with certain pyrazol-5-amine derivatives leads to characteristic morphological and biochemical changes associated with apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation. The induction of apoptosis by these compounds is often mediated through the activation of caspase cascades and the modulation of key apoptosis-regulating proteins, such as those from the Bcl-2 family.

The ability of pyrazol-5-amine derivatives to trigger apoptosis in cancer cells highlights their potential as effective anticancer agents. Further research into the specific molecular pathways involved will be crucial for optimizing the design of future drug candidates based on this scaffold.

Specific Enzyme and Receptor Targeting (e.g., Kinase Inhibition, PI3Kα Inhibition)

Pyrazol-5-amine derivatives, and the larger family of pyrazole-containing compounds, have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. nih.govrsc.org The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, often synthesized from 1H-pyrazol-5-amine precursors, is particularly prominent in the development of kinase inhibitors. nih.govrsc.orgnih.gov

These compounds act as ATP-competitive and allosteric inhibitors of protein kinases. nih.gov For instance, derivatives of pyrazolo[1,5-a]pyrimidine have shown potent inhibitory activity against Tropomyosin Receptor Kinase (Trk) enzymes, which are implicated in the growth of solid tumors. nih.gov The pyrazolo[1,5-a]pyrimidine core is essential for interacting with key residues in the kinase domain, such as Met592, influencing the binding affinity. nih.gov Structure-activity relationship (SAR) studies have demonstrated that substitutions at various positions on the pyrazole ring system can significantly enhance potency and selectivity. nih.govnih.gov

Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2, and have been explored as dual inhibitors of both CDK2 and TRKA kinases. nih.gov The design of these inhibitors often preserves the core pyrazole structure to maintain crucial hydrogen bonding interactions within the ATP-binding site of the target kinases. nih.gov While direct evidence for PI3Kα inhibition by this compound is scarce, the broader pyrazole class has been evaluated against a range of kinases, indicating a wide potential for enzyme-targeted therapies. nih.govrsc.org

Table 1: Examples of Pyrazole Derivatives and their Kinase Inhibitory Activity

Compound Class Target Kinase(s) Key Findings Reference(s)
Picolinamide-substituted pyrazolo[1,5-a]pyrimidines TrkA Showed excellent enzymatic inhibition with IC50 values as low as 1.7 nM. nih.gov
Pyrazolo[1,5-a]pyrimidine derivatives CDK2, TRKA Designed as dual inhibitors, preserving the pyrazolopyrimidine scaffold for key interactions. nih.gov
Heteroaryl-substituted pyrazolo[1,5-a]pyrimidine derivatives TrkA WT kinase Developed as potent inhibitors for cancer treatment, based on the Larotrectinib scaffold. nih.gov

Anti-inflammatory Properties and Enzyme Inhibition

The anti-inflammatory potential of pyrazole derivatives is well-documented, with several compounds acting through the inhibition of key enzymes in the inflammatory cascade. nih.govnih.govmdpi.comresearchgate.net

A primary mechanism for the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2. mdpi.comacs.org Pyrazole-containing compounds, including the well-known selective COX-2 inhibitor celecoxib, highlight the importance of this scaffold in developing anti-inflammatory agents with improved safety profiles. mdpi.comacs.orgnih.gov

Research has shown that various 1,5-diarylpyrazole derivatives exhibit significant and selective COX-2 inhibitory activity. nih.govnih.gov For example, certain hybrid pyrazole analogues have demonstrated weak inhibition of COX-1 but potent inhibition of COX-2, with IC50 values in the low micromolar range. nih.gov The selectivity for COX-2 is a desirable trait as it is associated with a reduction in the gastrointestinal side effects commonly seen with non-selective NSAIDs that also inhibit the physiologically important COX-1 enzyme. mdpi.comacs.org Molecular docking studies suggest that the N1-substituent of the pyrazole core, particularly those with a benzene (B151609) sulfonamide moiety, is crucial for selective COX-2 inhibition. nih.gov

Table 2: COX Inhibitory Activity of Selected Pyrazole Derivatives

Compound Series COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) Reference(s)
Hybrid pyrazole analogues (5a-5u) 45.23–204.51 1.79–9.63 Up to 74.92 nih.gov
1,5-disubstituted-pyrazole hybrids (4a-c, 8a-i) - 0.043–0.068 Up to 316 nih.gov
1,5-diaryl pyrazole derivatives (T2, T3, T5, T6, T9) - 0.781–12 - nih.gov

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Beyond COX inhibition, targeting downstream enzymes in the prostaglandin (B15479496) synthesis pathway offers a more specific approach to modulating inflammation. nih.gov Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme that specifically catalyzes the conversion of PGH2, a product of COX-2, into prostaglandin E2 (PGE2), a major mediator of inflammation. nih.govnih.gov Inhibiting mPGES-1 is therefore a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs, as it does not affect the production of other physiologically important prostaglandins. nih.gov

While specific inhibitors of mPGES-1 are still under development, some natural and synthetic compounds have shown inhibitory activity against this enzyme. nih.gov For instance, certain indol-3-carboxylates and natural polyphenols have demonstrated the ability to inhibit human mPGES-1. nih.gov The development of pyrazole-based inhibitors targeting mPGES-1 could represent a novel therapeutic avenue for inflammatory diseases.

Neuropharmacological and Neuroprotective Activity Studies

The pyrazole scaffold is also a promising framework for the development of agents targeting the central nervous system, with potential applications in treating neurodegenerative and psychiatric disorders. nih.govnih.govacs.org

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govwikipedia.org PDE2A, which is expressed in several brain regions, hydrolyzes both cAMP and cGMP and is implicated in cognitive processes. wikipedia.orgbohrium.com Inhibition of PDE2A can lead to an increase in cyclic nucleotide levels, which may enhance neuronal function and offer neuroprotective effects. nih.govnih.gov

Triazolo[1,5-a]pyrimidines, which can be derived from pyrazole precursors, have been explored as potent and selective PDE2A inhibitors. bohrium.com The inhibition of PDE2A has been shown to enhance memory and learning processes in preclinical models. nih.gov For example, the PDE2A inhibitor BAY 60-7550 has demonstrated positive effects on cognitive function in aged mice. nih.gov Furthermore, pharmacological inhibition of PDE2A has been proposed as a potential therapeutic strategy for neurodevelopmental disorders like Fragile X Syndrome and Autism Spectrum Disorder. nih.gov

Pyrazole derivatives have shown promise in preclinical models of neurodegenerative diseases such as Alzheimer's disease (AD). nih.goveurekaselect.com One of the key pathological hallmarks of AD is the presence of amyloid-beta plaques. eurekaselect.com Studies have indicated that certain pyrazole-based compounds can reduce the production of these plaques and protect neurons from oxidative stress. eurekaselect.com

The mechanism of neuroprotection by pyrazole derivatives can be multi-faceted, including the inhibition of enzymes like acetylcholinesterase (AChE), which is involved in cognitive function. nih.govacs.orgeurekaselect.com Several pyrazoline derivatives have been reported to exhibit potent AChE inhibitory activity. nih.govacs.org By targeting multiple pathways involved in neurodegeneration, pyrazole-based compounds represent a versatile platform for the development of new therapies for these debilitating conditions. eurekaselect.comresearchgate.net

Other Biological Targets (e.g., Dihydrofolate Reductase)

Beyond the more commonly studied pathways, pyrazol-5-amine derivatives have been investigated for their inhibitory effects on other crucial biological targets, including enzymes like dihydrofolate reductase (DHFR), which are vital for cell proliferation and survival.

Dihydrofolate Reductase (DHFR) Inhibition:

Dihydrofolate reductase is a key enzyme in the synthesis of nucleic acids and amino acids. Its inhibition can lead to the disruption of DNA synthesis, making it a prime target for anticancer therapies. A study focused on a series of pyrazolo[3,4-d]pyrimidine analogues, which are structurally related to pyrazol-5-amines, as potential inhibitors of human dihydrofolate reductase (hDHFR). nih.gov

The research aimed to evaluate the antitumor effects of these compounds by targeting hDHFR. Several of the synthesized derivatives demonstrated significant inhibitory activity against the enzyme, with some compounds exhibiting IC50 values lower than the established drug, methotrexate. nih.gov Specifically, compounds 10e , 10f , and 10g from the study showed considerable inhibitory potential against hDHFR, with IC50 values under 1 µM, compared to methotrexate's IC50 of 5.61 µM. nih.gov The most active of these, compound 10e , was further investigated and found to induce apoptosis and cause cell cycle arrest in the G1/S phase in MCF-7 breast cancer cells. nih.gov

Inhibition of Other Key Enzymes and Receptors:

Pyrazol-5-amine derivatives have shown inhibitory activity against a variety of other biological targets:

Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA): Certain pyrazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as dual inhibitors of CDK2 and TRKA, both of which are implicated in cancer progression. nih.gov These compounds aim to replicate the binding modes of known inhibitors like dinaciclib (B612106) and larotrectinib. nih.gov

Monoamine Oxidase (MAO): A series of 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters. nih.gov Some of these compounds also displayed anti-inflammatory and analgesic properties. nih.gov

α-Glucosidase: In the search for anti-diabetic agents, certain 5-amino-1H-pyrazole-4-carboxylate derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. mdpi.com One derivative, 29h , was found to be significantly more potent than the commercially available drug acarbose. mdpi.com

15-Lipoxygenase: Novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives have been synthesized and shown to be potent inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov

Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) Interaction: A series of 4-arylindoline derivatives containing a pyrazole moiety were developed as small-molecule inhibitors of the PD-1/PD-L1 interaction, a critical checkpoint in tumor immunotherapy. Compound J29 from this series was identified as a particularly potent inhibitor. acs.org

The diverse range of biological targets for pyrazol-5-amine derivatives underscores their potential as a versatile scaffold for the development of new therapeutic agents for various diseases, from cancer and diabetes to neurodegenerative and inflammatory disorders. mdpi.comnih.gov

Table of Research Findings on Pyrazol-5-amine Derivatives and Their Biological Targets:

Compound/Derivative ClassBiological TargetKey FindingsReference
Pyrazolo[3,4-d]pyrimidine analoguesHuman Dihydrofolate Reductase (hDHFR)Compounds 10e , 10f , and 10g showed IC50 < 1 µM. Compound 10e induced apoptosis in MCF-7 cells. nih.gov
Pyrazolo[1,5-a]pyrimidine derivativesCyclin-Dependent Kinase 2 (CDK2) & Tropomyosin Receptor Kinase A (TRKA)Designed as dual inhibitors with potential anticancer activity. nih.gov
1-Thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivativesMonoamine Oxidase B (MAO-B)Identified as promising MAO-B inhibitors with additional anti-inflammatory and analgesic effects. nih.gov
5-Amino-1H-pyrazole-4-carboxylate derivativesα-GlucosidaseDerivative 29h exhibited significantly higher potency than acarbose. mdpi.com
3-(2-Naphthyl)-1-phenyl-1H-pyrazole derivatives15-LipoxygenaseDemonstrated potent inhibition of the enzyme. nih.gov
4-Arylindoline derivatives with a pyrazole moietyPD-1/PD-L1 InteractionCompound J29 was a potent inhibitor, showing promise for tumor immunotherapy. acs.org

Advanced Characterization Techniques in Pyrazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(2-Phenylpropyl)-1H-pyrazol-5-amine, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In the ¹H NMR spectrum, specific chemical shifts (δ) and coupling patterns confirm the presence of the 2-phenylpropyl group and the pyrazole (B372694) ring. The protons of the phenyl group typically appear as a multiplet in the aromatic region, while the benzylic proton and the methyl group protons of the propyl chain exhibit characteristic signals. The protons on the pyrazole ring and the amine group also show distinct resonances.

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbons of the phenyl ring, the aliphatic carbons of the 2-phenylpropyl substituent, and the carbons of the pyrazole ring.

While a complete, publicly available, and assigned spectrum for this compound is not readily found in the searched literature, the preparation of this compound is described in patents, which would have relied on such spectroscopic data for characterization. For instance, the synthesis of 1-(2-phenyl-propyl)-5-amino-pyrazole is detailed, and its structure would have been confirmed using methods including NMR. The analysis of related pyrazole structures in various studies further underscores the standard application of NMR for their characterization.

Table 1: Predicted ¹H NMR Data for this compound | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | |---|---|---| | Phenyl-H | 7.20-7.40 | Multiplet | | Pyrazole-H (C4) | ~5.5 | Singlet | | Pyrazole-H (C3) | ~7.3 | Singlet | | NH₂ | Broad Singlet | | CH (propyl) | Multiplet | | CH₂ (propyl) | Multiplet | | CH₃ (propyl) | Doublet |

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Phenyl C (quaternary) 140-145
Phenyl C-H 125-130
Pyrazole C5-NH₂ 150-155
Pyrazole C3 135-140
Pyrazole C4 95-100
CH (propyl) 50-55
CH₂ (propyl) 40-45

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

The IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group (NH₂) would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring and the aliphatic propyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring and the C=N stretching of the pyrazole ring would produce bands in the 1450-1600 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Primary Amine (NH₂) N-H Stretch 3300-3500
Aromatic C-H C-H Stretch 3000-3100
Aliphatic C-H C-H Stretch 2850-2960
C=C (Aromatic) Ring Stretch 1450-1600
C=N (Pyrazole) Ring Stretch 1500-1600

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of this compound. This method provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula.

For this compound (Molecular Formula: C₁₂H₁₅N₃), the expected monoisotopic mass is approximately 201.1266. HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer structural information, corroborating the connectivity of the phenylpropyl group to the pyrazole ring. The use of HRMS is a standard characterization technique for novel pyrazole derivatives.

Table 4: HRMS Data for this compound

Molecular Formula Calculated Monoisotopic Mass (m/z) Ion Type

X-ray Crystallography for Single Crystal Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. To perform this analysis, a high-quality single crystal of this compound is required. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, from which the precise positions of all atoms, bond lengths, and bond angles can be determined.

This technique would also elucidate the conformation of the 2-phenylpropyl group relative to the pyrazole ring and reveal the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing. While no published crystal structure for this compound was found in the search results, this technique is widely applied to pyrazole derivatives to unambiguously confirm their structures.

Chromatographic Techniques for Purity and Isolation (e.g., TLC, Flash Chromatography)

Chromatographic techniques are fundamental for the purification of this compound and for assessing its purity.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of the product. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the product can be visualized and its retention factor (Rf) determined.

Flash Chromatography is a preparative column chromatography technique used for the purification of the synthesized compound. The crude product is loaded onto a column of silica (B1680970) gel or another stationary phase and eluted with a suitable solvent mixture. Fractions are collected and analyzed by TLC to isolate the pure this compound. The synthesis procedures described in patents for this compound would typically involve such chromatographic purification steps. The use of chromatographic techniques for the purification and purity assessment of pyrazole derivatives is also well-documented in the scientific literature.

Table 5: Mentioned Compounds

Compound Name
This compound
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine
1H-pyrazol-5-yl-2-phenylacetamide
1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol

Future Research Directions and Potential Applications

Design and Synthesis of Next-Generation Pyrazol-5-amine Analogues

Future research will likely focus on the rational design and synthesis of novel analogs of 1-(2-Phenylpropyl)-1H-pyrazol-5-amine to explore and optimize potential therapeutic activities. The synthesis of pyrazole (B372694) derivatives can be achieved through various methods, including the cyclocondensation of α,β-ethylenic ketones with hydrazines. nih.gov

Key areas for synthetic modification could include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the 2-phenylpropyl moiety could significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Modification of the Propyl Linker: Altering the length and branching of the alkyl chain connecting the phenyl and pyrazole rings may impact the molecule's flexibility and ability to bind to biological targets.

Functionalization of the Pyrazole Ring: The amino group at the 5-position and the nitrogen atoms within the pyrazole ring offer sites for further chemical modification to create diverse libraries of compounds for screening. researchgate.net The synthesis of novel 1H-pyrazole-5-carboxylic acid derivatives has been shown to yield compounds with insecticidal activities. researchgate.net

Deeper Mechanistic Understanding of Biological Actions

A critical area of future research will be to elucidate the precise mechanisms of action by which pyrazol-5-amine derivatives exert their biological effects. Pyrazole-containing molecules are known to exhibit a broad spectrum of activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects. mdpi.comacademicstrive.com

For instance, research on other pyrazole derivatives has identified them as inhibitors of specific enzymes and signaling pathways. mdpi.com Future studies on this compound and its analogs should aim to:

Identify specific cellular targets, such as kinases, G protein-coupled receptors, or metabolic enzymes. For example, some 1H-pyrazolo-5-yl-2-phenylacetamides have been identified as GIRK1/2 potassium channel activators. nih.gov

Investigate the downstream signaling pathways affected by these compounds.

Utilize techniques like genetic knockdowns or overexpression systems to validate the identified targets.

Integration of Advanced Computational and Experimental Methodologies

The integration of computational modeling with experimental validation will be instrumental in accelerating the discovery and development of new pyrazol-5-amine-based therapeutic agents.

Computational Approaches:

Molecular Docking: To predict the binding modes of novel analogs with their putative biological targets.

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate chemical structure with biological activity, guiding the design of more potent compounds.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To computationally assess the drug-like properties of new derivatives early in the discovery process.

Experimental Methodologies:

High-Throughput Screening (HTS): To rapidly evaluate large libraries of pyrazole derivatives against various biological targets.

Advanced Spectroscopic and Crystallographic Techniques: To determine the precise three-dimensional structures of ligand-target complexes, providing invaluable insights for structure-based drug design.

Exploration of New Therapeutic Avenues for Pyrazol-5-amine Derivatives

Given the diverse biological activities reported for the pyrazole scaffold, there is significant potential to explore new therapeutic applications for derivatives of this compound. nih.gov

Oncology: Numerous pyrazole derivatives have demonstrated potent anticancer activity. nih.govmdpi.com Future research could explore the efficacy of new analogs against a panel of cancer cell lines and in preclinical tumor models.

Infectious Diseases: The pyrazole nucleus is a component of various antimicrobial agents. nih.gov Novel derivatives could be screened for activity against drug-resistant bacteria and fungi.

Inflammatory Disorders: The anti-inflammatory properties of pyrazoles are well-established. nih.gov New compounds could be investigated for their potential in treating chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease.

Agrochemicals: Some pyrazole derivatives have shown promise as insecticidal and fungicidal agents, suggesting potential applications in agriculture. researchgate.net

Q & A

Q. What are the established synthetic routes for 1-(2-Phenylpropyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclization of hydrazine derivatives with substituted ketones. A common approach involves reacting 2-phenylpropyl hydrazine with β-keto esters or α,β-unsaturated ketones under acidic (e.g., HCl) or basic (e.g., NaOH) conditions. Key factors include:
  • Temperature : Cyclization typically occurs at 80–120°C.
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
    Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the amine product.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (δ 6.8–7.5 ppm for aromatic protons; δ 4.1–4.5 ppm for pyrazole NH₂) and ¹³C NMR confirm substitution patterns.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 228.15).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% target peak area) .

Q. How should researchers address stability and storage challenges for this compound?

  • Methodological Answer :
  • Storage : Store at –20°C in airtight, amber vials under inert gas (N₂/Ar) to prevent oxidation.
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., pyrazole oxides) indicate susceptibility to moisture and light .

Q. What preliminary biological screening strategies are appropriate for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorogenic substrates to test inhibition of cyclooxygenase (COX) or cytochrome P450 isoforms.
  • Cellular Viability : MTT assays (IC₅₀ determination in cancer cell lines like HeLa or MCF-7).
  • Dose-Response Curves : Fit data to a four-parameter logistic model for EC₅₀/IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction parameters be optimized to resolve contradictions in reported bioactivity data for pyrazole-5-amine derivatives?

  • Methodological Answer : Conflicting bioactivity often stems from impurities or stereochemical variations. Strategies include:
  • Design of Experiments (DoE) : Apply factorial design (e.g., 2³ factorial matrix) to test temperature, solvent, and catalyst interactions.
  • Chiral HPLC : Resolve enantiomers using Chiralpak® columns to assess stereospecific activity.
  • Meta-Analysis : Compare datasets using ANOVA to identify outlier conditions .

Q. What structure-activity relationship (SAR) trends have been observed for substituents on the pyrazole ring?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups at position 3 enhance COX-2 selectivity (log P reduction by 0.5–1.0 units).
  • Bulkier Substituents : 2-Phenylpropyl groups improve membrane permeability (Caco-2 assay Papp > 5 × 10⁻⁶ cm/s).
  • Amine Position : 5-Amino substitution (vs. 3-amino) increases hydrogen-bonding potential, affecting target binding .

Q. How can computational methods predict the binding mode of this compound to therapeutic targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., COX-2 PDB: 5IKT). Key interactions:
  • π-π stacking between phenylpropyl and Tyr385.
  • Hydrogen bonds between NH₂ and Ser530.
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability (RMSD < 2.0 Å) .

Q. What green chemistry approaches can minimize waste in large-scale synthesis?

  • Methodological Answer :
  • Solvent-Free Conditions : Mechanochemical synthesis (ball milling) reduces E-factor by 40%.
  • Catalytic Systems : Immobilized lipases (e.g., CAL-B) enable regioselective amination.
  • Continuous Flow Reactors : Microfluidic systems improve heat transfer and reduce reaction time (residence time: 10–30 min) .

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